molecular formula C30H35ClN4O3S2 B6527217 N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride CAS No. 1135235-72-1

N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride

Cat. No.: B6527217
CAS No.: 1135235-72-1
M. Wt: 599.2 g/mol
InChI Key: XMDFKTGGHXSXLD-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C30H35ClN4O3S2 and its molecular weight is 599.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 598.1839110 g/mol and the complexity rating of the compound is 918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O3S2.ClH/c1-4-22-12-17-26-28(21-22)38-30(31-26)33(19-8-18-32(2)3)29(35)24-13-15-25(16-14-24)39(36,37)34-20-7-10-23-9-5-6-11-27(23)34;/h5-6,9,11-17,21H,4,7-8,10,18-20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDFKTGGHXSXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. Its intricate molecular structure, featuring multiple functional groups, suggests a wide range of interactions with biological targets. This article aims to explore the biological activity of this compound through various studies and findings.

Molecular Structure and Properties

The compound has a molecular formula that contributes to its pharmacological properties. Its molecular weight is approximately 599.21 g/mol, indicating a relatively large and complex structure. The presence of a dimethylamino group, a benzothiazole moiety, and a sulfonamide linkage are critical for its biological interactions.

Structural Features

Structural FeatureDescription
DimethylaminoEnhances solubility and potential neuroactivity.
BenzothiazoleKnown for antimicrobial and anticancer properties.
Sulfonamide GroupContributes to enzyme inhibition characteristics.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.

A study highlighted the synthesis of benzothiazole-based compounds that displayed moderate to good anti-tubercular activity against Mycobacterium tuberculosis . This suggests that the compound may have similar therapeutic potential.

Anticancer Activity

Compounds with structural similarities have been investigated for their anticancer properties. For example, N-[4-(dimethylamino)phenyl]-N'-(6-methoxybenzothiazol-2-yl)urea has been noted for strong anticancer activity . The unique combination of functional groups in our compound may confer similar or enhanced effects against cancer cell lines.

The biological activity of this compound can be attributed to its interaction with specific proteins or enzymes within biological systems. The binding affinity of related compounds to target proteins plays a crucial role in their therapeutic efficacy.

For instance, certain benzothiazole derivatives have demonstrated strong binding affinities to protein targets involved in disease pathways, which is essential for their function as inhibitors . Understanding these interactions can provide insights into the compound's mechanism of action.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the benzothiazole framework. One notable study synthesized acetamide-linked benzothiazole derivatives and evaluated their biological activities . The findings indicated that these compounds exhibited promising results in vitro.

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityModerate to good activity against M. tuberculosis .
Anticancer PotentialStrong anticancer activity observed in structurally similar compounds .
Mechanistic InsightsHigh binding affinities to target proteins .

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